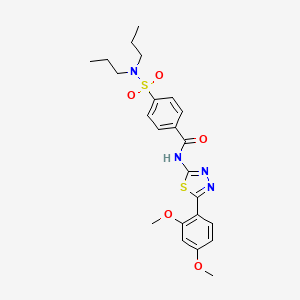

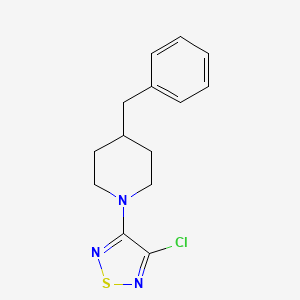

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

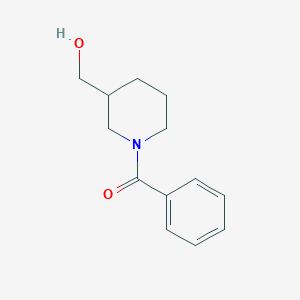

The compound “3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structural motif in many pharmaceuticals . The thiadiazole group is a heterocyclic compound containing sulfur and nitrogen, which is often found in various drugs due to its diverse biological activities.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Piperidine derivatives have been reported to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential to form hydrogen bonds .科学的研究の応用

Antimicrobial and Antifungal Activities

1,3,4-thiadiazole derivatives have been a subject of study due to their promising antimicrobial and antifungal properties. In one study, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole were synthesized and exhibited antibacterial and antifungal activities against various strains like Bacillus subtilis, Escherichia coli, and fungi including Aspergillus niger and Fusarium oxisporium (Makwane, Srivastava, Dua, & Srivastava, 2018). Another study synthesized 1,3,4-thiadiazole compounds and evaluated their antimicrobial activities, indicating that these derivatives could be potential antimicrobial agents (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007).

Antiproliferative and DNA Protective Activities

1,3,4-thiadiazole derivatives also show promising results in antiproliferative and DNA protective activities. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative Fenton mixture. Furthermore, compound 3A from the same series exhibited cytotoxicity on cancer cell lines, showing its potential as an anti-cancer agent (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Fungicidal Activity

The 1,3,4-thiadiazole derivatives were synthesized and evaluated for their fungicidal activity against Rhizoctonia solani, a major disease affecting rice in China. These compounds, particularly the 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione, showed promising fungicidal activity, making them potential candidates for addressing crop diseases (Chen, Li, & Han, 2000).

Photophysical and Biomolecule Interactive Studies

A study on hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties investigated their photophysical properties and biomolecule-binding DNA and HSA-binding interactions. The derivatives exhibited yellow-orange region emission with large Stokes shift values, attributed to the ICT state and electron-substituent properties, indicating their potential for various biochemical applications (Neto, Krüger, Balaguez, Fronza, Acunha, Oliboni, Savegnago, Iglesias, & Alves, 2020).

作用機序

Target of Action

The primary target of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is the sigma receptor 1 (S1R) . This receptor is involved in a large array of biological functions due to its ability to interact with various proteins and ion channels .

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The compound also has the ability to prevent β-sheet aggregation and fibril formation, which are key processes in the development of Alzheimer’s disease .

Biochemical Pathways

The compound’s interaction with its targets modulates multiple signaling pathways. For instance, it inhibits AChE-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site . This suggests that the compound could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Furthermore, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

将来の方向性

特性

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWFFVHZJFJEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)

![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2437956.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)

![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)

![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)

![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)